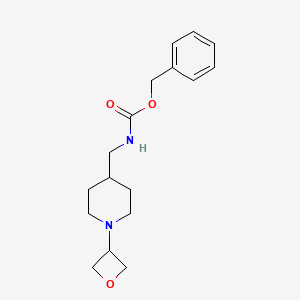

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester

Description

The compound "(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester" is a carbamate derivative featuring a piperidine core substituted at the 4-position with an oxetane ring and a benzyl ester group. Carbamic acid benzyl esters are widely used as intermediates in medicinal chemistry due to their stability and ease of deprotection under hydrogenolysis or acidic conditions .

For example, similar carbamic acid benzyl esters are synthesized via Grignard reactions with Weinreb amides (e.g., 28a–28c in , yields: 86–97%) or Suzuki coupling (). The oxetane group could be introduced through alkylation or ring-opening reactions, as seen in oxetane-containing intermediates ().

Properties

IUPAC Name |

benzyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(22-11-15-4-2-1-3-5-15)18-10-14-6-8-19(9-7-14)16-12-21-13-16/h1-5,14,16H,6-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGVNFVUXMGLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring followed by the introduction of the piperidine moiety and subsequent carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of carbamic acid esters exhibit significant anticancer properties. The oxetane ring may enhance the molecule's ability to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation by modulating signaling pathways related to cell growth and apoptosis .

Neurological Disorders : The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester to cross the blood-brain barrier may make it a candidate for further exploration in this area .

Synthesis and Mechanism of Action

The synthesis of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with oxetane carboxylic acids followed by esterification with benzyl alcohol. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play a role in disease pathways.

Patents and Innovations

Several patents have been filed related to the synthesis and application of this compound as a therapeutic agent. For example, one patent focuses on its use as an inhibitor for specific enzyme targets involved in cancer metabolism . Another highlights its neuroprotective effects, suggesting potential applications in neurodegenerative disease treatment .

Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers investigated the effects of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Study 2: Neuroactivity Assessment

A pharmacological study assessed the neuroactivity of this compound using animal models. Behavioral tests indicated significant improvements in memory retention and cognitive function compared to control groups, suggesting its potential utility in treating cognitive impairments associated with aging or disease .

Mechanism of Action

The mechanism of action of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Piperidine-Based Carbamic Acid Benzyl Esters

Key Observations :

Aliphatic Chain-Substituted Analogs

Key Observations :

- Linear aliphatic chains (e.g., bromohexyl) are flexible but may increase lipophilicity, affecting bioavailability.

Aromatic/Heteroaromatic-Substituted Analogs

Key Observations :

- Aromatic substituents (e.g., indole) improve binding to hydrophobic pockets but may increase cytotoxicity.

- The oxetane’s non-aromatic nature balances polarity and reduces off-target interactions .

Bicyclic and Rigid Analogs

Biological Activity

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester is a compound with potential therapeutic applications, particularly in the realm of pharmacology. This article reviews its biological activity based on existing research, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester |

| CAS Number | 1349717-71-0 |

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of certain receptors, similar to other piperidine derivatives which have shown activity against chemokine receptors such as CCR3. These interactions can lead to significant effects on cellular signaling pathways, influencing processes like chemotaxis and inflammation .

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding the efficacy of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester. Compounds with similar piperidine structures have demonstrated potent antagonistic activity against chemokine receptors. The introduction of substituents at specific positions on the piperidine ring can enhance binding affinity and selectivity, thereby improving therapeutic potential .

In Vitro Studies

In vitro experiments have shown that derivatives of this compound exhibit significant biological activities, including:

- Antagonism of Chemokine Receptors : Research has highlighted that benzyl-piperidine derivatives can effectively inhibit CCR3-mediated signaling, which is crucial in allergic responses and asthma .

Case Studies

A notable study involving related compounds demonstrated their ability to inhibit eosinophil chemotaxis, suggesting a potential application in treating allergic conditions and asthma. These findings underscore the importance of further exploring the biological activity of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester in similar contexts .

Pharmacological Applications

Given its structural similarities to known pharmacological agents, (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester could be explored for:

- Anti-inflammatory Treatments : Its ability to modulate immune responses positions it as a candidate for developing anti-inflammatory drugs.

- Respiratory Disorders : The compound's action on chemokine receptors suggests potential efficacy in managing conditions like asthma or chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions, including reductive amination and carbamate protection. For example, intermediates like 4-carboxybenzaldehyde and hydroxylated piperidines can be esterified (e.g., using SOCl₂/MeOH) and subjected to reductive amination with amines. A benzyl carbamate group is introduced via carbamate-forming reagents like benzyl chloroformate. Key steps should be monitored via TLC or HPLC, and intermediates purified via column chromatography . Analogous protocols for structurally related compounds (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester) highlight the importance of optimizing reaction times and stoichiometry to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the oxetane and piperidine moieties.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight. For example, a related compound (CAS 157023-34-2) showed [M+1]⁺ = 379 .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR : Confirms carbamate C=O stretches (~1700 cm⁻¹) and amine N-H bonds.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release hazardous vapors during synthesis .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific biological activity?

- Methodological Answer :

- Molecular Docking : Use software like Discovery Studio to predict binding affinities to target proteins (e.g., proteases or kinases). Focus on the oxetane’s electronegativity and piperidine’s conformational flexibility.

- QSAR Analysis : Corrogate substituent effects (e.g., benzyl vs. tert-butyl carbamates) on bioactivity using regression models .

- MD Simulations : Assess stability of the oxetane-piperidine scaffold in aqueous vs. lipid bilayer environments to predict pharmacokinetics .

Q. How should researchers address contradictions in experimental data during multi-step synthesis?

- Methodological Answer :

- Intermediate Purity Checks : Contradictions in yield or reactivity often arise from impure intermediates. Repurify via recrystallization or chromatography .

- Reaction Parameter Screening : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) to identify optimal conditions.

- Degradation Monitoring : For unstable intermediates (e.g., carbamates), use accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. What strategies improve reaction yields in the introduction of the oxetane moiety?

- Methodological Answer :

- Oxetane Ring Formation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) for cyclization of 3-hydroxypiperidine derivatives.

- Protection/Deprotection : Temporarily protect reactive amines with Boc groups to prevent side reactions during oxetane formation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH (intestinal pH) at 37°C for 24h. Monitor degradation via HPLC-MS .

- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds. For example, structurally similar piperidine carbamates degrade above 150°C .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light to identify photooxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.